molecular formula C17H17N5O3S2 B11380495 1-(4-methoxyphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

1-(4-methoxyphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11380495
M. Wt: 403.5 g/mol
InChI Key: JKPKTPISABTTJL-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiadiazole ring, and a dihydropyridazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Dihydropyridazine Core: The dihydropyridazine core is formed by cyclization reactions involving hydrazine derivatives and diketones.

    Final Coupling Reaction: The final step involves coupling the thiadiazole ring with the dihydropyridazine core under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-4-oxo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-methoxyphenyl)-4-oxo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

Uniqueness

1-(4-methoxyphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is unique due to its specific propylsulfanyl group, which imparts distinct chemical and biological properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C17H17N5O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C17H17N5O3S2/c1-3-10-26-17-20-19-16(27-17)18-15(24)14-13(23)8-9-22(21-14)11-4-6-12(25-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,18,19,24)

InChI Key

JKPKTPISABTTJL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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